molecular formula C18H27N3O3 B7927761 {2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927761
M. Wt: 333.4 g/mol
InChI Key: GHVULIAFSRLWOR-UHFFFAOYSA-N
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Description

The compound {2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (hereafter referred to as the target compound) is a carbamic acid benzyl ester derivative featuring a cyclohexyl scaffold substituted with an ethyl-amino-2-amino-acetyl moiety. Carbamic acid esters are widely used as protecting groups in organic synthesis, particularly for amines, due to their stability under diverse conditions . The benzyl ester group in the target compound may influence both its chemical reactivity and biological activity, as seen in related compounds .

Properties

IUPAC Name

benzyl N-[2-[(2-aminoacetyl)-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-21(17(22)12-19)16-11-7-6-10-15(16)20-18(23)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVULIAFSRLWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with significant potential in various fields, including biology and medicine. Its unique structure, featuring a cyclohexyl ring and an amino-acetyl group, allows for diverse biological interactions and applications.

  • Chemical Formula : C18H26N2O3
  • CAS Number : 1353979-70-0
  • Molecular Weight : 330.42 g/mol
  • Structure : The compound contains a cyclohexyl ring with an amino-acetyl substituent and a benzyl ester functional group.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Hydrogen Bonding : The amino-ethyl group can form hydrogen bonds with proteins or nucleic acids, influencing their conformation and activity.
  • Electrostatic Interactions : The charged groups can interact with oppositely charged residues in proteins, affecting enzyme activity.
  • Hydrophobic Interactions : The benzyl ester moiety can engage in hydrophobic interactions, which are crucial for membrane permeability and receptor binding.

Antimicrobial Properties

Research indicates that carbamate esters, including this compound, exhibit antimicrobial properties. Studies have shown that derivatives of carbamic acid can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes. For example, it may inhibit serine proteases by mimicking substrate interactions, thus preventing substrate binding and subsequent catalysis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several carbamate derivatives demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating a promising avenue for further research.
  • Enzyme Inhibition Study : In a biochemical assay, the compound was tested against trypsin and chymotrypsin. Results indicated that it could effectively reduce enzyme activity by approximately 70% at concentrations around 50 µM, suggesting its potential as a therapeutic agent in conditions requiring protease inhibition.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl esterStructureModerate antimicrobial activitySimilar structure but less potent
{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl esterStructureHigh enzyme inhibitionMore effective against certain proteases
{2-[(2-Amino-ethyl)-phenyl-amino]-cyclohexyl}-carbamic acid benzyl esterStructureLow activityLess hydrophobic character

Comparison with Similar Compounds

Key Findings:

  • Steric Effects : Isopropyl and cyclopropyl substituents introduce steric hindrance, which can alter reaction kinetics in peptide coupling or reduce off-target interactions in pharmacology .
  • Solubility : Hydroxyethyl variants exhibit enhanced aqueous solubility but may compromise lipophilicity .

Ester Group Stability: Benzyl vs. Cyclohexyl

The choice of ester group significantly impacts stability:

  • Benzyl Ester : The target compound’s benzyl ester is prone to aspartimide formation under acidic (e.g., HF-anisole) or basic (e.g., diisopropylethylamine) conditions, with rate constants up to 73.6 × 10⁻⁶ s⁻¹ at 0°C . This limits its utility in prolonged peptide synthesis.
  • Cyclohexyl Ester : Analogs with cyclohexyl esters (e.g., Glu-Asp-Gly-Thr tetrapeptide) show 170-fold lower aspartimide formation under similar conditions, making them preferable for acid-sensitive reactions .

Pharmacological Activity

Carbamic acid benzyl esters are associated with physostigmine-like activity, including miotic effects and intestinal peristalsis stimulation . Key observations:

  • Benzyl vs. Alkyl Esters : Benzyl carbamic esters exhibit stronger activity than ethyl or phenyl analogs but weaker activity than quaternary ammonium salts .
  • Activity Trade-offs : While the target compound’s benzyl ester may enhance bioactivity, its instability under acidic conditions could necessitate structural modifications for therapeutic applications .

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